molecular formula C16H20N2O3S B2573732 (Z)-methyl 2-(6-methyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-40-6

(Z)-methyl 2-(6-methyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2573732
CAS No.: 865197-40-6
M. Wt: 320.41
InChI Key: RRYSZOYMQQPBBE-ICFOKQHNSA-N
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Description

(Z)-methyl 2-(6-methyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole-derived compound featuring a pivaloylimino (tert-butylcarbamoyl) substituent at the 2-position and a methyl ester group at the acetamide side chain. Its Z-configuration denotes the spatial arrangement of the imino group relative to the benzothiazole core. This compound is structurally characterized by:

  • A benzo[d]thiazole scaffold with a methyl group at the 6-position.
  • A methyl ester functional group at the 3-position, which may influence solubility and reactivity.

The Z-configuration is typically stabilized by intramolecular hydrogen bonding or steric hindrance from bulky substituents like pivaloyl .

Properties

IUPAC Name

methyl 2-[2-(2,2-dimethylpropanoylimino)-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-10-6-7-11-12(8-10)22-15(17-14(20)16(2,3)4)18(11)9-13(19)21-5/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYSZOYMQQPBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C(C)(C)C)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-methyl 2-(6-methyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate typically involves the reaction of 6-methyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: (Z)-Methyl 2-(6-methyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like hydroxide (OH-) and halides (Cl-, Br-) are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (Z)-methyl 2-(6-methyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (Z)-methyl 2-(6-methyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate are compared below with related benzothiazole-acetate derivatives, emphasizing synthetic routes, physicochemical properties, and applications.

Key Observations

Substituent Effects on Reactivity: The pivaloylimino group in the target compound likely confers greater steric hindrance compared to the 2-oxo group in compound 8g or the sulfonylimino group in compound 2 . This may reduce nucleophilic reactivity but enhance stability.

Synthetic Efficiency :

  • Pd-catalyzed coupling (used for 8g ) offers regioselectivity for aryl substitutions but requires specialized catalysts .
  • The target compound’s synthesis (inferred) aligns with simpler condensation methods, similar to the preparation of 2 via bromoacetate alkylation .

Physicochemical Properties: Melting Points: Derivatives like 8f (4-(3-thienyl)-3-methylbenzo[d]thiazol-2(3H)-one) exhibit solid-state stability (m.p. 91–93°C) due to planar benzothiazole-thiophene stacking , whereas ester-containing analogs (e.g., 8g, 8h) are oils, suggesting reduced crystallinity. Solubility: The pivaloylimino group may enhance lipophilicity compared to polar sulfonamide or amino groups in 2 and , respectively.

Contradictions and Limitations

  • reports 8g as a “pale yellow oil,” whereas similar compounds in crystallize readily, suggesting divergent purification challenges based on substituents.
  • The absence of direct spectral or biological data for the target compound limits comparative analysis; inferences rely on structurally related derivatives.

Biological Activity

(Z)-methyl 2-(6-methyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antioxidant, and antimicrobial properties, supported by various studies and data.

Chemical Structure

The compound can be characterized by its unique structural features, which include a thiazole ring and a pivaloylimino group. The thiazole moiety is known for its diverse biological activities, including antimicrobial and anticancer effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to thiazoles. For instance, benzothiazole derivatives have shown significant activity against various cancer cell lines. In particular, compounds similar to this compound have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells.

Case Study:
A study on benzothiazole derivatives reported that certain compounds exhibited IC50 values in the low micromolar range against Hep3B liver cancer cells. Specifically, one derivative induced a G2-M phase arrest, suggesting potential as an anticancer agent similar to established chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHep3B8.07G2-M phase arrest
DoxorubicinHep3B7.4G2-M phase arrest

Antioxidant Activity

Antioxidant properties are crucial for compounds that can mitigate oxidative stress-related diseases. Various thiazole derivatives have been evaluated for their ability to scavenge free radicals. The DPPH assay is commonly used to assess antioxidant capacity.

Research Findings:
In vitro studies have shown that certain derivatives exhibit significant antioxidant activity with IC50 values comparable to well-known antioxidants like Trolox. For example, a related compound demonstrated an IC50 value of 7.72 µM in DPPH assays, indicating strong radical scavenging ability .

CompoundIC50 (µM)Reference
Trolox7.72
Compound B39.85

Antimicrobial Activity

The antimicrobial activity of thiazole derivatives has also been documented. Compounds have shown effectiveness against a range of bacteria and fungi, making them candidates for further development as antimicrobial agents.

Case Study:
A study reported that certain thiazole derivatives had minimal inhibitory concentrations (MICs) as low as 50 µg/mL against various pathogens, demonstrating their potential as broad-spectrum antimicrobial agents .

Q & A

Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

Answer:
The synthesis typically involves condensation of benzo[d]thiazol-3(2H)-yl precursors with pivaloylimino groups. A key method includes refluxing intermediates (e.g., methyl 2-(6-methyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate) in ethanol/water mixtures with NaOH, followed by acidification to precipitate the product (yields ~73%) . Optimization strategies include adjusting stoichiometry, using phase-transfer catalysts, or microwave-assisted synthesis to enhance efficiency .

Basic: How is the Z-configuration of the pivaloylimino group confirmed?

Answer:
The Z-configuration is verified via NOESY NMR to detect spatial proximity between the pivaloyl group and adjacent protons. X-ray crystallography (e.g., as applied to structurally related benzothiazole derivatives) provides definitive confirmation by revealing bond angles and spatial arrangements .

Advanced: What spectroscopic techniques are critical for characterization, and how are data contradictions resolved?

Answer:

  • ¹H/¹³C NMR : Identifies substituents (e.g., methyl groups at the 6-position, ester carbonyls).
  • IR spectroscopy : Confirms C=O stretches (1680–1720 cm⁻¹) and C=N imino bonds.
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.
    Contradictions (e.g., unexpected peaks) are resolved using 2D NMR (HSQC, HMBC) or repeating experiments under controlled anhydrous conditions .

Advanced: What mechanistic considerations govern benzo[d]thiazole ring formation during synthesis?

Answer:
The ring forms via acid/base-catalyzed cyclization of thioamide intermediates. For example, bromoacetophenone derivatives undergo nucleophilic substitution with ethyl 2-(2-aminothiazol-4-yl)acetate, followed by cyclization under reflux. Solvent polarity and temperature critically influence reaction kinetics .

Basic: What biological activities are reported for structurally similar benzo[d]thiazol-3(2H)-one derivatives?

Answer:
Analogous esters and amides exhibit antimicrobial activity (e.g., against Staphylococcus aureus), attributed to the electron-deficient thiazole ring disrupting microbial membranes. Modifications at the 2-position (e.g., pivaloylimino) enhance lipophilicity and bioavailability .

Advanced: How can low yields in the esterification step be addressed?

Answer:
Low yields often result from competing hydrolysis . Strategies include:

  • Using anhydrous solvents (e.g., dry ethanol) and molecular sieves.
  • Employing coupling agents like DCC (dicyclohexylcarbodiimide) for ester activation.
  • Optimizing base strength (e.g., sodium methoxide in methanol under reflux) .

Basic: What purification methods are recommended, and how does solvent choice affect purity?

Answer:

  • Column chromatography (silica gel, ethyl acetate/hexane) removes polar impurities.
  • Recrystallization from ethanol/water (25:5 v/v) yields high-purity crystals.
    Solvent polarity influences crystal lattice formation; ethanol/water mixtures reduce co-precipitation of byproducts .

Advanced: How do electronic effects of substituents influence reactivity in further functionalization?

Answer:

  • Electron-withdrawing groups (e.g., methyl at the 6-position) increase ring electrophilicity, facilitating nucleophilic attacks (e.g., cross-coupling reactions).
  • Steric effects from bulky groups (e.g., pivaloyl) may hinder reactivity at the 2-position but improve metabolic stability .

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